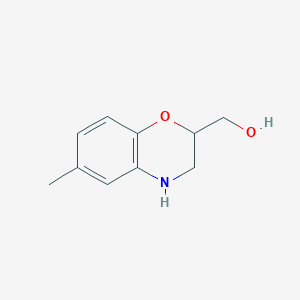![molecular formula C16H16OS2 B12554336 1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one CAS No. 143886-46-8](/img/structure/B12554336.png)
1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one is an organic compound with the molecular formula C16H16OS2 It is characterized by the presence of two 4-(methylsulfanyl)phenyl groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-(methylsulfanyl)benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Reaction Conditions:
Reagents: 4-(methylsulfanyl)benzaldehyde, acetophenone, sodium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature to reflux
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether, room temperature to reflux
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), acetic acid, room temperature to reflux
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Secondary alcohols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the methylsulfanyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:
1,2-Bis[4-(methylsulfonyl)phenyl]ethan-1-one: This compound has sulfonyl groups instead of sulfanyl groups, which can significantly alter its chemical reactivity and biological activity.
1,2-Bis[4-(methoxy)phenyl]ethan-1-one: The presence of methoxy groups instead of methylsulfanyl groups can affect the compound’s electronic properties and reactivity.
1,2-Bis[4-(methylthio)phenyl]ethan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
143886-46-8 |
|---|---|
Molecular Formula |
C16H16OS2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1,2-bis(4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C16H16OS2/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3 |
InChI Key |
VLZCPIMQXZSCOF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B12554258.png)
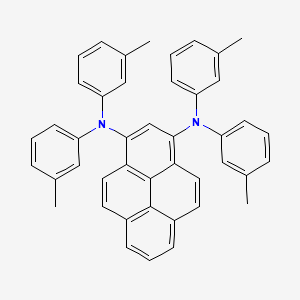
![Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester](/img/structure/B12554267.png)
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)
![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)
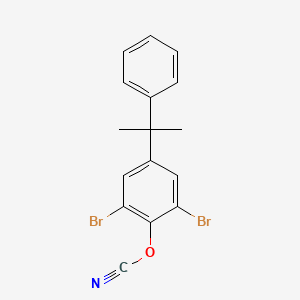
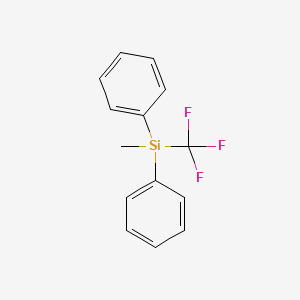

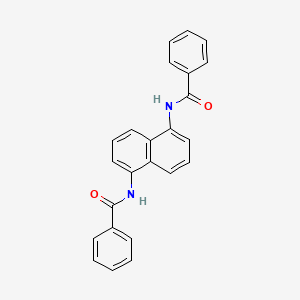
![3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal](/img/structure/B12554317.png)
![1-[(1,5-Dimethylbicyclo[3.2.1]octan-8-yl)oxy]pentan-2-ol](/img/structure/B12554321.png)
